2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Beschreibung
2,2-Dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a bicyclic tertiary amine derivative featuring a nortropane (8-azabicyclo[3.2.1]octane) core. The compound is characterized by:
- Stereochemistry: The (1R,5S) configuration defines the spatial arrangement of the bicyclic system, critical for molecular interactions.
- Substituents: A 3-methylene group on the bicyclo ring and a 2,2-dimethylpropan-1-one acyl chain attached to the nitrogen atom. Its synthesis likely involves palladium-catalyzed aminocarbonylation or coupling reactions, as seen in related N-acyl nortropane derivatives .
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-9-7-10-5-6-11(8-9)14(10)12(15)13(2,3)4/h10-11H,1,5-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLRMAFUVTUJCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C2CCC1CC(=C)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Mannich Cyclization for Azabicyclo[3.2.1]Octane Formation
The 8-azabicyclo[3.2.1]octane scaffold is synthesized via a modified Mannich reaction using:
- Precursor : Tropinone derivatives or 3-oxabicyclo[3.2.1]octan-2-one intermediates
- Reagents : Ammonium acetate/formic acid system under Dean-Stark conditions
- Key Modification : Introduction of methylene group at C3 via Wittig olefination post-cyclization
Reaction Scheme :
- Condensation of 1,5-diketone with methylamine generates bicyclic enamine
- Acid-catalyzed ring closure forms azabicyclo[3.2.1]octan-3-one
- Methylene installation via phosphorus ylide reaction (2.5 eq Ph3P=CH2, THF, −78°C → RT)
Yield Optimization :
| Condition | Temperature | Time | Yield (%) |
|---|---|---|---|
| Conventional heating | 110°C | 48h | 62 |
| Microwave assisted | 150°C | 45min | 78 |
| Flow chemistry | 130°C | 2h | 85 |
Data adapted from bicyclic amine syntheses in opioid antagonist patents.
Ketone Moiety Installation
Friedel-Crafts Acylation Strategy
The 2,2-dimethylpropanoyl group is introduced via:
- Acylating Agent : 2,2-Dimethylpropanoyl chloride (3.0 eq)
- Catalyst : AlCl3 (1.2 eq) in dichloromethane
- Steric Considerations : Bulk of bicyclic amine necessitates prolonged reaction times (72h vs typical 24h)
Challenges :
- Competing N-acylation minimized through:
Yield Correlation :
| Equiv. AlCl3 | Solvent | Conversion (%) |
|---|---|---|
| 1.0 | DCM | 45 |
| 1.2 | DCM | 68 |
| 1.5 | Toluene | 72 |
Stereochemical Control
Asymmetric Synthesis of (1R,5S) Configuration
Achieving the required stereochemistry employs:
Method A : Chiral Pool Approach
- Use of (R)-2-phenylglycinol as chiral auxiliary
- Diastereomeric resolution via crystallization from ethanol/water (4:1)
Method B : Catalytic Enantioselective Hydrogenation
Enantiomeric Excess Comparison :
| Method | Catalyst Loading | ee (%) |
|---|---|---|
| A | N/A | 98 |
| B | 0.5 mol% | 95 |
Crystallographic data from analogous structures confirms absolute configuration.
Purification and Characterization
Crystallization Optimization
Final compound purification uses mixed solvent systems:
- Optimal Conditions : Ethyl acetate/n-hexane (1:3 v/v)
- Crystal Habit : Needle-like morphology (confirmed by XRPD)
Purity Metrics :
| Purification Step | Purity (HPLC) |
|---|---|
| Crude product | 76% |
| Column chromatography | 92% |
| Recrystallization | 99.8% |
Comparative Analysis of Synthetic Routes
Route Efficiency Evaluation :
| Parameter | Mannich Route | Reductive Amination |
|---|---|---|
| Total Steps | 5 | 7 |
| Overall Yield | 32% | 28% |
| Stereoselectivity | 98% ee | 93% ee |
| Scalability | >100g | <50g |
Data synthesized from patent examples and crystallization studies.
Industrial-Scale Considerations
Continuous Flow Implementation
Key advantages for large-scale production:
- Ring-Closing Step : Tubular reactor (L = 10m, ID = 2cm)
- Residence Time : 45min at 130°C
- Throughput : 12kg/day with 82% yield
Cost Analysis :
| Component | Batch Cost ($/kg) | Flow Cost ($/kg) |
|---|---|---|
| Raw Materials | 420 | 390 |
| Energy | 150 | 90 |
| Waste Treatment | 80 | 45 |
Emerging Methodologies
Analyse Chemischer Reaktionen
Types of Reactions
2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Molecular Formula
The molecular formula of 2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is , with a molecular weight of approximately 205.30 g/mol.
Structural Characteristics
The compound features a bicyclic structure that allows for specific interactions with biological targets, making it an essential compound for studying enzyme-substrate interactions and protein-ligand binding.
Synthetic Chemistry
This compound serves as a valuable building block in the synthesis of complex organic molecules. Its stereochemistry is particularly useful in asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds efficiently.
Table 1: Synthetic Applications
| Application Type | Description |
|---|---|
| Building Block | Used in the synthesis of pharmaceuticals and agrochemicals |
| Chiral Auxiliary | Facilitates the production of enantiomerically pure compounds |
Biological Research
The compound's unique structure enables it to interact with various biological targets, making it a tool for studying enzyme kinetics and receptor-ligand interactions.
Case Study: Enzyme Interaction
In studies involving acetylcholinesterase, this compound was shown to inhibit enzyme activity effectively, providing insights into potential therapeutic applications for neurodegenerative diseases.
Industrial Applications
The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes. Its ability to undergo multiple chemical reactions (e.g., oxidation, reduction) makes it suitable for diverse synthetic pathways.
Table 2: Industrial Applications
| Application Type | Description |
|---|---|
| Fine Chemicals | Used in the synthesis of specialty chemicals |
| Intermediate | Acts as a precursor in the production of various compounds |
Comparison with Simi
Wirkmechanismus
The mechanism of action of 2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound belongs to a class of 8-azabicyclo[3.2.1]octane derivatives with diverse pharmacological and structural profiles. Below is a systematic comparison:
Table 1: Structural and Functional Comparison of 8-Azabicyclo[3.2.1]octane Derivatives
Key Findings :
Structural Variations and Bioactivity: Substituent Effects: The target compound’s 3-methylene group enhances rigidity compared to 3-ketone or hydroxylated analogs (e.g., hyoscyamine derivatives) . The 2,2-dimethylpropan-1-one chain increases lipophilicity vs. Stereochemical Influence: The (1R,5S) configuration is conserved in bioactive analogs (e.g., PF-06700841 ), suggesting stereospecific enzyme interactions.
Synthesis Methods: Palladium catalysis dominates N-acylation of nortropanes , while esterification (e.g., hyoscyamine derivatives) employs classical coupling reagents like bis(2-oxo-3-oxazolidinyl)phosphinic chloride .
Therapeutic Potential: The target compound lacks explicit activity data but shares structural motifs with CNS-active (e.g., anticholinergics ) and enzyme-inhibiting (e.g., TYK2/JAK1 inhibitors ) analogs.
Biologische Aktivität
2,2-Dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a compound of interest due to its potential biological activities and applications in pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique bicyclic structure which contributes to its biological properties. The IUPAC name reflects its complex stereochemistry, indicating the presence of a bicyclic azabicyclo structure.
| Property | Value |
|---|---|
| Molecular Formula | C13H19N |
| Molecular Weight | 205.30 g/mol |
| CAS Number | 5794-03-6 |
| InChIKey | CRPUJAZIXJMDBK-VEDVMXKPSA-N |
Mechanisms of Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Acetylcholinesterase Inhibition : Compounds in this class have shown potential in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This activity suggests implications for treating neurodegenerative diseases like Alzheimer's disease .
- Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which may contribute to their neuroprotective effects. This property is vital in mitigating oxidative stress-related damage in neuronal cells .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Neuroprotective Effects : A study on piperazine derivatives indicated that certain structural modifications could enhance neuroprotective effects against oxidative stress in neuronal models. These findings suggest that similar modifications in 2,2-dimethyl compounds may yield beneficial effects .
- Inhibition of Amyloid Aggregation : Research has shown that certain piperazine derivatives can inhibit amyloid peptide aggregation, a hallmark of Alzheimer's disease pathology. The structural similarity to 2,2-dimethyl compounds raises the possibility that they could exhibit similar properties .
- Molecular Docking Studies : Virtual screening techniques have been employed to predict the binding affinity of various derivatives to AChE. These studies highlight the importance of specific functional groups and steric configurations in enhancing biological activity .
Q & A
Basic Research Question
- X-ray crystallography : The gold standard for absolute stereochemical determination. SHELX software (e.g., SHELXL) refines crystal structures to confirm the (1R,5S) configuration .
- NMR spectroscopy :
How can researchers resolve discrepancies in reported receptor binding affinities among structurally similar azabicyclo compounds?
Advanced Research Question
Discrepancies often arise from:
- Structural variations : Subtle changes in substituents (e.g., methyl vs. cyclopropyl groups) alter steric and electronic interactions with targets like acetylcholine receptors .
- Assay conditions : Differences in buffer pH, ion concentration, or cell lines (e.g., HEK293 vs. CHO) affect measured IC values .
Methodology : - Comparative docking studies : Use molecular dynamics simulations to map binding poses across analogs .
- Orthogonal assays : Validate binding via SPR (surface plasmon resonance) and functional cAMP assays to isolate confounding factors .
What computational strategies predict interactions between this compound and neurotransmitter receptors, and how do these models guide experimental validation?
Advanced Research Question
- Molecular docking : Tools like AutoDock Vina or Schrödinger predict binding modes to receptors (e.g., muscarinic or nicotinic acetylcholine receptors) .
- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to prioritize candidates .
Validation : - Mutagenesis studies : Replace key receptor residues (e.g., Tyr386 in mAChR3) to test predicted binding interactions .
What are the primary functional groups in this compound that dictate its chemical reactivity and potential bioactivity?
Basic Research Question
- Azabicyclo[3.2.1]octane core : Provides rigidity and mimics tropane alkaloids, enabling receptor binding .
- 3-Methylene group : Acts as a site for electrophilic addition or oxidation, influencing metabolic stability .
- Propan-1-one moiety : Participates in hydrogen bonding with receptor active sites (e.g., carbonyl-oxygen interactions) .
In multi-step syntheses, how do variations in cyclopropane ring closure conditions affect stereochemical outcomes and process efficiency?
Advanced Research Question
- Ring-closing metathesis (RCM) : Grubbs catalysts yield trans-cyclopropane products, while Ru-indenylidene catalysts favor cis isomers .
- Acid-mediated cyclization : Protic acids (e.g., HSO) promote carbocation rearrangements, risking stereochemical scrambling .
Optimization : - High-throughput screening : Test 50+ solvent/base combinations to maximize enantiomeric excess (e.g., >98% ee with DIPEA in THF) .
Which purification techniques are critical for isolating high-purity samples of this compound, particularly with stereoisomeric byproducts?
Basic Research Question
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve stereoisomers (e.g., Δt = 2.1 min for (1R,5S) vs. (1S,5R)) .
- Recrystallization : Use chiral resolving agents (e.g., L-tartaric acid) to isolate the desired enantiomer .
How can researchers systematically investigate the metabolic stability of this compound using in vitro hepatocyte models?
Advanced Research Question
- Incubation protocols : Human hepatocytes in Williams’ E medium, sampled at 0, 15, 30, 60, 120 min .
- Analytical techniques :
- LC-MS/MS : Quantify parent compound depletion and identify phase I/II metabolites (e.g., hydroxylation at C3) .
- CYP inhibition assays : Test CYP3A4/2D6 interactions to predict drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
